molecular formula C18H12N2O2 B11841847 Cyanomethyl 4-(quinolin-2-yl)benzoate CAS No. 61781-57-5

Cyanomethyl 4-(quinolin-2-yl)benzoate

Cat. No.: B11841847
CAS No.: 61781-57-5
M. Wt: 288.3 g/mol
InChI Key: CEXRYUUSYKDCKT-UHFFFAOYSA-N
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Description

Cyanomethyl 4-(quinolin-2-yl)benzoate is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structure, which combines a quinoline moiety with a benzoate ester, potentially offering a range of biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyanomethyl 4-(quinolin-2-yl)benzoate typically involves the esterification of 4-(quinolin-2-yl)benzoic acid with cyanomethyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Cyanomethyl 4-(quinolin-2-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyanomethyl 4-(quinolin-2-yl)benzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Cyanomethyl 4-(quinolin-2-yl)benzoate involves its interaction with specific molecular targets in biological systems. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. This interaction can lead to the disruption of cellular processes, making it useful in the development of antitumor and antimicrobial agents. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyanomethyl 4-(quinolin-2-yl)benzoate is unique due to its combined structure of quinoline and benzoate ester, which may offer enhanced biological activity and specificity compared to other similar compounds. The presence of the cyanomethyl group can also influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development .

Properties

CAS No.

61781-57-5

Molecular Formula

C18H12N2O2

Molecular Weight

288.3 g/mol

IUPAC Name

cyanomethyl 4-quinolin-2-ylbenzoate

InChI

InChI=1S/C18H12N2O2/c19-11-12-22-18(21)15-7-5-14(6-8-15)17-10-9-13-3-1-2-4-16(13)20-17/h1-10H,12H2

InChI Key

CEXRYUUSYKDCKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3=CC=C(C=C3)C(=O)OCC#N

Origin of Product

United States

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